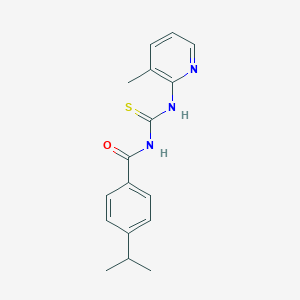![molecular formula C17H14N2O3S B251724 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as BM-212, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been found to induce cell cycle arrest and apoptosis in tumor cells, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potent biological effects. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments. Additionally, the potential toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide at high concentrations should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications. Additionally, the development of more soluble derivatives of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide could improve its efficacy and broaden its potential applications. Finally, studies on the pharmacokinetics and toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in animal models and humans are needed to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a compound with promising therapeutic properties that has gained attention in the scientific community. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications, but N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
Méthodes De Synthèse
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonamide with thionyl chloride, followed by the reaction with 1-benzofuran-2-carboxylic acid. The resulting product is purified through recrystallization to obtain N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been tested in vitro and in vivo, showing significant inhibition of tumor cell growth and reduced inflammation in animal models.
Propriétés
Formule moléculaire |
C17H14N2O3S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-10-6-7-13(20)12(8-10)18-17(23)19-16(21)15-9-11-4-2-3-5-14(11)22-15/h2-9,20H,1H3,(H2,18,19,21,23) |
Clé InChI |
OLXRLSKPTBZUHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)


![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)
